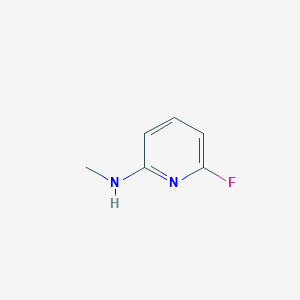

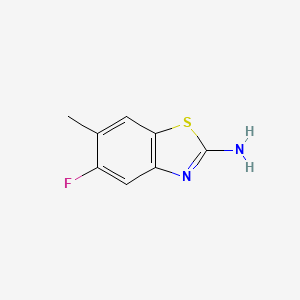

6-fluoro-N-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-N-methylpyridin-2-amine is a fluorinated organic compound that is part of a broader class of chemicals known as N-fluoro amines. These compounds are characterized by the presence of an N–F bond and are commonly used as fluorinating reagents in organic synthesis. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a valuable functional group in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of fluorinated amines, such as 6-fluoro-N-methylpyridin-2-amine, often involves the use of N-fluoro reagents. These reagents can be classified into neutral and ionic categories, with each type exhibiting different fluorinating activities based on their structure and the nature of the solvent used. The synthesis process may involve palladium-catalyzed amination, which is a common method for introducing amino groups into aromatic compounds . The choice of ligands and reaction conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 6-fluoro-N-methylpyridin-2-amine includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The fluorine atom is attached to the pyridine ring, which can influence the electronic properties of the molecule. The N-methyl group adds steric bulk and can also affect the molecule's reactivity and interaction with other chemical entities .

Chemical Reactions Analysis

N-fluoro amines are known for their ability to act as fluorinating agents. The reactivity of these compounds can be tailored by modifying their structure. For instance, the introduction of a fluorine atom can enhance the electrophilic character of the amine, making it more reactive towards nucleophiles. The N-methyl group can also play a role in the reactivity of the compound by providing steric hindrance or by influencing the electron density of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-N-methylpyridin-2-amine are influenced by the presence of the fluorine atom and the N-methyl group. Fluorine is highly electronegative, which can affect the compound's boiling point, solubility, and stability. The N-methyl group can contribute to the compound's lipophilicity, which is an important factor in drug design. The compound's ability to participate in hydrogen bonding can also be affected, which has implications for its interactions with biological targets .

Relevant Case Studies

In the context of medicinal chemistry, compounds like 6-fluoro-N-methylpyridin-2-amine can be used as building blocks for the synthesis of more complex molecules with potential antibacterial activity. For example, pyridonecarboxylic acids, which are structurally related to 6-fluoro-N-methylpyridin-2-amine, have been synthesized and evaluated for their antibacterial properties. The introduction of fluorine into these molecules has been shown to enhance their activity, demonstrating the importance of fluorinated amines in drug discovery .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

The compound 6-fluoro-N-methylpyridin-2-amine serves as an important intermediate in the chemical synthesis and modification of heterocyclic compounds. Research has explored its utility in reactions with nucleophiles, leading to ring transformations and the formation of novel compounds. For instance, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia were investigated, revealing aminations leading to 2-amino compounds and ring transformations yielding 2-methylpyrimidines (Hertog, Plas, Pieterse, & Streef, 2010). Similarly, the synthesis of 2-amino-6-methylpyridinium derivatives illustrates the compound's versatility in generating structures relevant for further chemical research and potential applications in material science or pharmaceuticals (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

Fluorine-18 Radiolabeling

In the realm of nuclear medicine and molecular imaging, the synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine has been developed. This one-pot radiosynthesis method prepares fluorine-18-labelled fluoropyridine derivatives, potentially useful as radiolabelled synthons for radiopharmaceutical chemistry. Such developments mark significant strides in creating diagnostic tools for medical imaging, showcasing the compound's pivotal role in enhancing radiochemistry methodologies (Abrahim, Angelberger, Kletter, Müller, Joukhadar, Erker, & Langer, 2006).

Catalytic and Synthetic Utility

Research on the catalytic and synthetic utility of 6-fluoro-N-methylpyridin-2-amine highlights its importance in organic synthesis. Studies on catalyst-free amination of 2-fluoropyridine and reactions with adamantane amines demonstrate its reactivity and potential in synthesizing N-(pyridin-2-yl) derivatives. These findings are crucial for developing new synthetic routes and methodologies in organic chemistry, contributing to the creation of complex molecules for various scientific and industrial purposes (Abel et al., 2015).

Propriétés

IUPAC Name |

6-fluoro-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZXZUBWFMNZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-methylpyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)